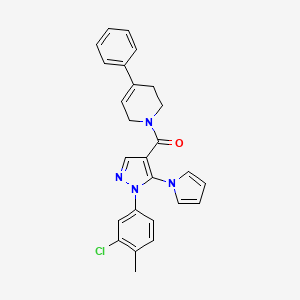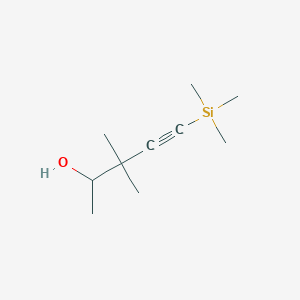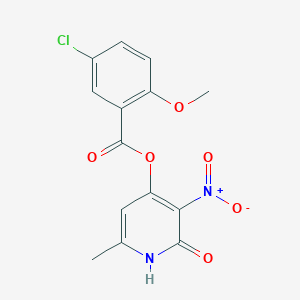
(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound belongs to a class of compounds known for their complex molecular structures and potentially significant biological activities. These compounds are synthesized through a variety of chemical reactions, often involving multiple steps to introduce specific functional groups that define their chemical and physical properties.
Synthesis Analysis
Synthesis of similar compounds typically involves condensation reactions, utilization of Bredereck's reagent for selective formation, and occasionally microwave-assisted synthesis for efficiency. For example, certain pyrazoline derivatives have been synthesized under sonication conditions, indicating the potential for applying similar methods to our compound for higher yields and efficiency (Trilleras et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is often confirmed through spectroscopic methods and X-ray diffraction. Computational calculations, such as DFT (Density Functional Theory), are used to predict geometrical parameters, vibrational spectra, and to analyze the molecule's stability and reactivity (Shahana & Yardily, 2020).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
Research on similar pyrazole derivatives has revealed extensive studies on their synthesis and structural characterization. For example, studies have demonstrated the synthesis of isomorphous structures with chloro and methyl substitutions, highlighting the chlorine-methyl exchange rule and the challenges posed by extensive disorder in structural determination (Rajni Swamy et al., 2013). Another study focused on the microwave-assisted synthesis of novel pyrazoline derivatives, emphasizing the efficiency of microwave irradiation in achieving higher yields and environmentally friendly synthesis (Ravula et al., 2016).
Antimicrobial and Anticancer Activities
Several pyrazole derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer potentials. For instance, a study synthesized a series of pyrazolines and assessed their antimicrobial activity, finding that compounds containing methoxy groups exhibited high activity (Kumar et al., 2012). Another investigation synthesized 1,3-oxazole clubbed pyridyl-pyrazolines, showing significant anticancer and antimicrobial activities, suggesting these compounds as molecular templates for overcoming microbe resistance (Katariya et al., 2021).
Corrosion Inhibition
Pyrazole derivatives have also been evaluated for their corrosion inhibition properties, with studies demonstrating that certain synthesized compounds effectively inhibit corrosion in metal solutions. For example, research on the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution indicated that these compounds act as mixed-type inhibitors and form protective films on the metal surface, showcasing their potential industrial applications (Yadav et al., 2015).
Eigenschaften
IUPAC Name |
[1-(3-chloro-4-methylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O/c1-19-9-10-22(17-24(19)27)31-25(29-13-5-6-14-29)23(18-28-31)26(32)30-15-11-21(12-16-30)20-7-3-2-4-8-20/h2-11,13-14,17-18H,12,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRUDJMEEWILOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)N5C=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile](/img/structure/B2485506.png)


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2485509.png)
![7'-chloro-1-(3,5-dimethylbenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2485514.png)


![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2485518.png)
![4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2485519.png)


![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2485524.png)
![6-(4-Ethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2485525.png)
![N-benzyl-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2485527.png)